1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine
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Overview
Description
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine typically involves multicomponent reactions. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds through combinatorial interactions between simple starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with further optimization and development.
Chemical Reactions Analysis
Types of Reactions
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is not well-documented. its structure suggests that it could interact with various molecular targets and pathways. For example, the furan ring may participate in π-π interactions with aromatic residues in proteins, while the piperidine and azetidine rings could interact with other functional groups in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: These compounds share the furan ring but differ in the substituents attached to it.
Piperidine derivatives: Compounds with a piperidine ring but different substituents or additional rings.
Azetidine derivatives: Compounds containing the azetidine ring with various substituents.
Uniqueness
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is unique due to the combination of the furan, piperidine, and azetidine rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
furan-3-yl-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-2-5-15(6-3-13)12-8-16(9-12)14(17)11-4-7-19-10-11/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIFZFQJOWWBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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